4-(1-Hydroxyethyl)benzoic acid, (S)-
Overview
Description
4-(1-Hydroxyethyl)benzoic acid, (S)- is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, where the carboxyl group is substituted with a hydroxyethyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-Hydroxyethyl)benzoic acid, (S)- can be synthesized through several methods. One common synthetic route involves the oxidation of 4-(1-hydroxyethyl)benzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 4-(1-Hydroxyethyl)benzoic acid, (S)- often involves the catalytic hydrogenation of 4-(1-hydroxyethyl)benzoic acid methyl ester. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the reduction of the ester to the corresponding acid.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxyethyl)benzoic acid, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, often in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 4-(1-Carboxyethyl)benzoic acid.
Reduction: 4-(1-Hydroxyethyl)benzyl alcohol.
Substitution: 4-(1-Hydroxyethyl)-2-nitrobenzoic acid, 4-(1-Hydroxyethyl)-2-chlorobenzoic acid.
Scientific Research Applications
4-(1-Hydroxyethyl)benzoic acid, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)benzoic acid, (S)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
4-(1-Hydroxyethyl)benzoic acid, (S)- can be compared with other similar compounds, such as:
4-(1-Hydroxyethyl)benzaldehyde: Differing by the presence of an aldehyde group instead of a carboxyl group.
4-(1-Hydroxyethyl)benzyl alcohol: Differing by the presence of an alcohol group instead of a carboxyl group.
4-(1-Carboxyethyl)benzoic acid: Differing by the presence of an additional carboxyl group.
The uniqueness of 4-(1-Hydroxyethyl)benzoic acid, (S)- lies in its specific structural configuration and the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(1S)-1-hydroxyethyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXQIJLWYJGCCO-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125577-89-1 | |
Record name | 4-(1-Hydroxyethyl)benzoic acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125577891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(1S)-1-hydroxyethyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(1-HYDROXYETHYL)BENZOIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9PIV4KCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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